2-Bromo-2H-1,3,2-dithiaborole
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Overview
Description
2-Bromo-2H-1,3,2-dithiaborole is an organoboron compound characterized by a unique structure that includes both boron and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2H-1,3,2-dithiaborole typically involves the reaction of boron trihalides with thiols or dithiols under controlled conditions. One common method includes the reaction of boron tribromide with a dithiol compound in an inert solvent such as dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2H-1,3,2-dithiaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of substituted boron compounds .
Scientific Research Applications
2-Bromo-2H-1,3,2-dithiaborole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including semiconductors and catalysts.
Mechanism of Action
The mechanism by which 2-Bromo-2H-1,3,2-dithiaborole exerts its effects involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with electron-rich species, while the sulfur atoms can participate in redox reactions. These interactions enable the compound to act as a catalyst or a reactive intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3-dithiaborole
- 2-Bromo-1,3,2-dithiaborolane
- 2-Bromo-1,3,2-dithiaborinane
Uniqueness
2-Bromo-2H-1,3,2-dithiaborole is unique due to its specific arrangement of boron and sulfur atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more versatile in various applications .
Properties
CAS No. |
76174-80-6 |
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Molecular Formula |
C2H2BBrS2 |
Molecular Weight |
180.9 g/mol |
IUPAC Name |
2-bromo-1,3,2-dithiaborole |
InChI |
InChI=1S/C2H2BBrS2/c4-3-5-1-2-6-3/h1-2H |
InChI Key |
TXHORNISNGKDHN-UHFFFAOYSA-N |
Canonical SMILES |
B1(SC=CS1)Br |
Origin of Product |
United States |
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